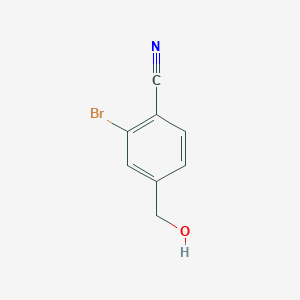

2-Bromo-4-(hydroxymethyl)benzonitrile

Description

The exact mass of the compound 2-Bromo-4-(hydroxymethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-(hydroxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(hydroxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZLAHOHUDEQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302198 | |

| Record name | 2-Bromo-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90110-97-7 | |

| Record name | NSC149635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Bromo-4-(hydroxymethyl)benzonitrile CAS 90110-97-7 properties

An In-Depth Technical Guide to 2-Bromo-4-(hydroxymethyl)benzonitrile (CAS 90110-97-7): Properties, Reactivity, and Applications in Synthetic Chemistry

Introduction

2-Bromo-4-(hydroxymethyl)benzonitrile, identified by CAS Number 90110-97-7, is a bifunctional aromatic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. Its structure incorporates three key functional groups on a benzene ring: a nitrile (-C≡N), a bromine atom (-Br), and a hydroxymethyl group (-CH₂OH). This unique combination makes it a versatile synthetic building block, offering multiple reaction pathways for the construction of more complex molecular architectures. The presence of a bromine atom provides a handle for cross-coupling reactions, the hydroxymethyl group serves as a site for oxidation or derivatization, and the nitrile group can be transformed into various nitrogen-containing functionalities.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates available data on the compound's properties, provides expert analysis of its chemical reactivity, outlines potential synthetic applications, and details essential safety protocols.

Molecular Structure and Identification

The unambiguous identification of a chemical reagent is foundational to its effective use in research. 2-Bromo-4-(hydroxymethyl)benzonitrile possesses a well-defined structure, which dictates its chemical behavior and potential applications.

Caption: 2D Structure of 2-Bromo-4-(hydroxymethyl)benzonitrile.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 90110-97-7 | [1][2] |

| Molecular Formula | C₈H₆BrNO | [1][2] |

| Molecular Weight | 212.05 g/mol | [2][3] |

| IUPAC Name | 2-Bromo-4-(hydroxymethyl)benzonitrile | |

| Synonyms | 2-bromo-4-(hydroxymethyl)benzonitrile, 4-bromo-2-(hydroxymethyl)benzonitrile | [3] |

| InChI | InChI=1S/C8H6BrNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2 | |

| InChIKey | APZLAHOHUDEQQM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C=C1)Br)C#N)CO | |

Physicochemical and Spectroscopic Properties

The physical state and stability of a compound are critical for its storage and handling. While comprehensive experimental data is not publicly available for all properties, supplier information provides a baseline.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Purity | Typically available at ≥95% or ≥98% | [4] |

| Storage | Store at room temperature, sealed in a dry environment. | [1] |

| Boiling Point | Data not available |[1] |

Predicted Spectroscopic Signatures

For a researcher aiming to verify the structure and purity of this compound, understanding its expected spectroscopic profile is crucial.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum in a solvent like CDCl₃ is expected to show three distinct aromatic protons, a singlet or broad singlet for the hydroxyl proton, and a singlet for the methylene protons. The aromatic protons' chemical shifts and coupling patterns will be influenced by the directing effects of the three substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, including the nitrile carbon (typically ~115-120 ppm), the aromatic carbons (in the ~110-145 ppm range), and the methylene carbon (-CH₂OH) at approximately 60-65 ppm.

-

IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of the functional groups: a sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, a broad peak from 3200-3600 cm⁻¹ for the hydroxyl (O-H) stretch, and a peak in the 1000-1250 cm⁻¹ region for the C-O stretch.

-

MS (Mass Spectrometry): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity will be observed, separated by 2 m/z units, confirming the presence of one bromine atom.

Reactivity and Synthetic Potential

The synthetic utility of 2-Bromo-4-(hydroxymethyl)benzonitrile stems from the distinct reactivity of its three functional groups. This allows for a modular approach to synthesis, where each site can be addressed selectively to build molecular complexity.

Caption: Key reactive sites and potential transformations.

The Bromine Atom: A Gateway to C-C and C-N Bonds

The aryl bromide is arguably the most valuable functional group for scaffold elaboration. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[5][6] This enables the direct formation of carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

The Hydroxymethyl Group: A Versatile Oxygen Functionality

The primary alcohol of the hydroxymethyl group offers a wealth of synthetic possibilities.[7] Its transformations are typically high-yielding and can be performed under mild conditions.

-

Oxidation: The alcohol can be selectively oxidized to the corresponding benzaldehyde using reagents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent.

-

Derivatization: It readily undergoes esterification with acyl chlorides or carboxylic acids and etherification with alkyl halides to introduce a variety of functional groups, which can modulate properties like solubility and lipophilicity.

-

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate, or directly to a halide (e.g., -CH₂Cl) using reagents like thionyl chloride (SOCl₂), creating a reactive benzylic electrophile.

The Nitrile Group: A Precursor to Amines and Carboxylic Acids

The nitrile group is a stable and versatile functional group that can be converted into other important moieties.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide.[8]

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (a benzylic amine), introducing a basic center into the molecule.

Proposed Synthetic Workflow

While multiple synthetic routes to 2-Bromo-4-(hydroxymethyl)benzonitrile can be envisioned, a highly plausible and efficient strategy involves the reduction of a commercially available carboxylic acid precursor, such as 2-bromo-4-cyanobenzoic acid. This approach leverages a robust and well-established chemical transformation.

Caption: Proposed workflow for the synthesis of the title compound.

Exemplary Protocol: Reduction of 2-Bromo-4-cyanobenzoic acid

This is a representative, conceptual protocol. All laboratory work should be conducted with appropriate safety precautions by trained personnel.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-4-cyanobenzoic acid (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

Reduction: The solution is cooled to 0 °C in an ice bath. A solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF, ~1.1 eq), is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid (HCl) at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel, and the product is extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to yield pure 2-Bromo-4-(hydroxymethyl)benzonitrile.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.

Table 3: GHS Hazard Information

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Handling Recommendations:

-

Always use this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[9][10]

Conclusion

2-Bromo-4-(hydroxymethyl)benzonitrile is a highly functionalized building block with considerable potential in synthetic organic chemistry. Its three distinct reactive sites—the aryl bromide, the primary alcohol, and the nitrile—provide chemists with a modular platform for creating diverse and complex molecules. The ability to leverage well-established transformations, such as palladium-catalyzed cross-coupling and standard functional group interconversions, makes this reagent a valuable tool for developing novel pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is paramount for its successful application in research and development.

References

- 2-Bromo-4-(hydroxymethyl)benzonitrile | 90110-97-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah998d84e4]

- CAS 2042-37-7: 2-Bromobenzonitrile | CymitQuimica. [URL: https://www.cymitquimica.com/cas/2042-37-7]

- 90110-97-7|2-Bromo-4-(hydroxymethyl)benzonitrile|BLD Pharm. [URL: https://www.bldpharm.com/products/90110-97-7.html]

- CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica. [URL: https://www.cymitquimica.com/cas/623-00-7]

- 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook. [URL: https://www.chemicalbook.com/synthesis/82380-17-4.htm]

- Synthesis, Characterization, and Applications of Hydroxymethylene Compounds - irjes. [URL: https://www.irjes.com/Paper/Vol-12-issue-7/F12073945.pdf]

- 2-Bromo-4-(hydroxymethyl)benzonitrile 95% | AiFChem, an Xtalpi Company. [URL: https://buychemjapan.com/products/detail/47545]

- 2-Bromo-4-hydroxybenzonitrile - CymitQuimica. [URL: https://www.cymitquimica.com/en/p/10-F618665/2-bromo-4-hydroxybenzonitrile]

- Cas 623-00-7,4-Bromobenzonitrile - LookChem. [URL: https://www.lookchem.com/cas-623/623-00-7.html]

- 2-Bromo-4-(hydroxymethyl)benzonitrile | 90110-97-7. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah998d84e4]

- 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: http://www.cdhfinechemical.com/images/product/msds/21455_1.pdf]

- 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13042251]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/03096_SDS.pdf]

- Supporting information - The Royal Society of Chemistry. [URL: https://www.rsc.

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/97078_SDS.pdf]

- Safety data sheet - ITW Reagents. [URL: https://www.itwreagents.com/uploads/msds/EN/A1084_en.pdf]

- CAS No : 906673-58-3 | Product Name : 2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile | Pharmaffiliates. [URL: https://www.

- 2-Bromo-4-(hydroxymethyl)benzonitrile | 90110-97-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99ccd4f2]

- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473499/]

- 90110-97-7 | 4-bromo-2-(hydroxymethyl)benzonitrile - Anax Laboratories. [URL: https://www.anaxlab.com/90110-97-7-4-bromo-2-hydroxymethyl-benzonitrile]

Sources

- 1. 90110-97-7|2-Bromo-4-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-4-(hydroxymethyl)benzonitrile | 90110-97-7 [sigmaaldrich.com]

- 3. anaxlab.com [anaxlab.com]

- 4. 2-Bromo-4-(hydroxymethyl)benzonitrile 95% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]

- 5. CAS 2042-37-7: 2-Bromobenzonitrile | CymitQuimica [cymitquimica.com]

- 6. CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica [cymitquimica.com]

- 7. irjes.com [irjes.com]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

2-Bromo-4-(hydroxymethyl)benzonitrile: Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 2-Bromo-4-(hydroxymethyl)benzonitrile (CAS: 90110-97-7)[1] stands out as a highly valuable intermediate. Featuring three distinct, orthogonal reactive sites—a nitrile group, an aryl bromide, and a primary alcohol—this compound enables divergent functionalization pathways. This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic protocols, and strategic applications in drug development.

Molecular Architecture & Physicochemical Profiling

The molecular structure of 2-bromo-4-(hydroxymethyl)benzonitrile consists of a central benzene ring bearing three functional groups that dictate its chemical behavior:

-

Nitrile Group (-CN) at C1: Strongly electron-withdrawing, the nitrile group deactivates the aromatic ring toward electrophilic attack while serving as a precursor for amidines, primary amines, or tetrazoles.

-

Bromine Atom (-Br) at C2: Positioned ortho to the nitrile, this halogen provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Hydroxymethyl Group (-CH₂OH) at C4: Positioned para to the nitrile, this primary alcohol acts as a nucleophile for etherification/esterification or can be oxidized to an aldehyde for reductive amination.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 2-Bromo-4-(hydroxymethyl)benzonitrile |

| Common Synonyms | 3-Bromo-4-cyanobenzyl alcohol[2] |

| CAS Number | 90110-97-7[1] |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.05 g/mol [1] |

| InChIKey | APZLAHOHUDEQQM-UHFFFAOYSA-N |

| Typical Commercial Purity | ≥95%[3] |

| Physical Form | Solid |

Strategic Synthesis Workflows

Direct hydroxymethylation or bromination of pre-existing benzonitrile scaffolds often suffers from poor regioselectivity. The most robust, scalable, and regiochemically pure route involves a two-step sequence starting from the commercially available precursor, 2-bromo-4-methylbenzonitrile[4].

Workflow Visualization

Fig 1: Two-step synthetic workflow for 2-Bromo-4-(hydroxymethyl)benzonitrile.

Protocol 1: Radical Bromination (Wohl-Ziegler Reaction)

Conversion of 2-bromo-4-methylbenzonitrile to 2-bromo-4-(bromomethyl)benzonitrile.

-

Reagents: 2-Bromo-4-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (0.05 eq), Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN).

-

Step-by-Step Methodology:

-

Charge a flame-dried round-bottom flask with 2-bromo-4-methylbenzonitrile and the selected solvent.

-

Add NBS and the radical initiator (BPO or AIBN).

-

Reflux the mixture (80–85 °C) under an inert argon atmosphere for 4–18 hours.

-

Cool the reaction to room temperature. Filter off the insoluble succinimide byproduct.

-

Wash the organic filtrate with saturated aqueous Na₂S₂O₃, followed by brine.

-

Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

-

-

Causality & Expert Insight: NBS is specifically chosen over Br₂ gas because it maintains a low, steady-state concentration of molecular bromine, which suppresses unwanted electrophilic aromatic substitution. The strongly electron-withdrawing nitrile group further deactivates the aromatic ring, ensuring that radical abstraction occurs exclusively at the benzylic position, where the resulting radical is highly resonance-stabilized.

-

Self-Validating System: Reaction progress must be monitored via TLC (Hexanes/EtOAc); the bromomethyl product will elute as a slightly more polar spot. Validation via ¹H NMR is definitive: look for the complete disappearance of the Ar-CH₃ singlet at ~2.4 ppm and the emergence of a distinct Ar-CH₂Br singlet at ~4.4 ppm.

Protocol 2: Hydrolysis via an Acetate Intermediate

Conversion of the bromomethyl intermediate to 2-bromo-4-(hydroxymethyl)benzonitrile.

-

Reagents: 2-Bromo-4-(bromomethyl)benzonitrile (1.0 eq), Sodium Acetate (NaOAc, 2.0 eq), DMF; followed by 1M NaOH, Methanol.

-

Step-by-Step Methodology:

-

Dissolve the bromomethyl intermediate in DMF, add NaOAc, and heat to 60 °C for 3 hours to form the intermediate acetate ester.

-

Dilute the mixture with water, extract with EtOAc, and concentrate.

-

Dissolve the crude ester in Methanol, add 1M aqueous NaOH, and stir at room temperature for 2 hours.

-

Neutralize the mixture with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the primary alcohol.

-

-

Causality & Expert Insight: Direct hydrolysis of a benzylic bromide using strong aqueous base is notoriously prone to side reactions, including intermolecular etherification (dimerization) or degradation. Passing through an acetate intermediate ensures a clean Sₙ2 displacement, followed by a mild saponification, maximizing the yield and purity of the primary alcohol.

-

Self-Validating System: TLC will reveal a highly polar spot indicative of the newly formed hydroxyl group. ¹H NMR validation requires observing the benzylic protons shifting from ~4.4 ppm (CH₂Br) to ~4.7 ppm (CH₂OH), alongside a D₂O-exchangeable broad singlet for the -OH proton.

Applications in Drug Development

The true value of 2-bromo-4-(hydroxymethyl)benzonitrile lies in its orthogonality. Drug development professionals utilize this scaffold to rapidly generate analog libraries without the need for cumbersome protection/deprotection steps.

Fig 2: Divergent functionalization pathways for drug discovery applications.

-

Nitrile Functionalization: Often converted into a tetrazole ring using sodium azide (NaN₃) and ammonium chloride. Tetrazoles are premier bioisosteres for carboxylic acids, offering improved metabolic stability and membrane permeability.

-

Bromide Functionalization: The aryl bromide is a prime candidate for Palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling with aryl boronic acids allows for the rapid construction of biaryl systems, a ubiquitous motif in kinase inhibitors and GPCR ligands.

-

Hydroxyl Functionalization: The primary alcohol can be readily alkylated to form ethers, acylated to alter lipophilicity, or oxidized (e.g., via Swern or Dess-Martin oxidation) to an aldehyde, setting the stage for reductive amination to introduce basic amine side-chains.

Sources

2-Bromo-4-(hydroxymethyl)benzonitrile molecular weight and mass

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical profiling, mass spectrometry, and synthetic utility of 2-Bromo-4-(hydroxymethyl)benzonitrile.

Executive Summary

In modern medicinal chemistry and rational drug design, polyfunctionalized aromatic scaffolds are critical for rapid structure-activity relationship (SAR) exploration. 2-Bromo-4-(hydroxymethyl)benzonitrile (CAS: 90110-97-7) represents a highly versatile, trifunctional building block. Featuring a halogen (bromine), a nitrile group, and a primary alcohol (hydroxymethyl) arranged on a single benzene ring, this molecule offers orthogonal reactivity. This guide explores its physicochemical properties, exact mass characteristics, and field-proven synthetic protocols, providing a self-validating framework for its application in advanced organic synthesis.

Physicochemical Profiling & Mass Characteristics

Understanding the mass and physical properties of 2-Bromo-4-(hydroxymethyl)benzonitrile is foundational for accurate analytical tracking during multi-step syntheses. The presence of the bromine atom introduces a distinct isotopic signature that is highly advantageous for mass spectrometry (MS) identification.

Quantitative Data Summary

The following table summarizes the core physicochemical and mass characteristics of the compound, derived from authoritative chemical databases [1].

| Property | Value / Specification |

| Chemical Name | 2-Bromo-4-(hydroxymethyl)benzonitrile |

| CAS Registry Number | 90110-97-7 |

| Molecular Formula | C₈H₆BrNO |

| Average Molecular Weight | 212.05 g/mol |

| Monoisotopic Exact Mass (⁷⁹Br) | 210.9633 g/mol |

| Monoisotopic Exact Mass (⁸¹Br) | 212.9612 g/mol |

| Physical Form | Solid (typically white to off-white powder) |

| Storage Temperature | Room temperature (inert atmosphere preferred) |

Mass Spectrometry & Isotopic Distribution

When analyzing this compound via LC-MS (Liquid Chromatography-Mass Spectrometry), researchers must account for the natural isotopic distribution of bromine. Bromine exists almost equally as two stable isotopes: 79Br (50.69%) and 81Br (49.31%) [2].

Consequently, the mass spectrum of 2-Bromo-4-(hydroxymethyl)benzonitrile will display a characteristic "twin peak" pattern in the molecular ion region (e.g., [M+H]+ at m/z 212.0 and m/z 214.0) with an approximate 1:1 intensity ratio. This acts as an intrinsic diagnostic tool; the disappearance of this 1:1 doublet in downstream products immediately confirms the successful substitution or cross-coupling of the bromine atom.

Structural Significance & Orthogonal Reactivity

The strategic value of 2-Bromo-4-(hydroxymethyl)benzonitrile lies in its orthogonal reactivity . Each functional group can be addressed independently without requiring exhaustive protection-deprotection strategies:

-

Bromine (C2): Prime site for Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira).

-

Hydroxymethyl (C4): Can be selectively oxidized to an aldehyde (via Dess-Martin periodinane or Swern oxidation) for reductive aminations, or converted to a leaving group (mesylate/tosylate) for nucleophilic substitution.

-

Nitrile (C1): Serves as a precursor for primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via [3+2] cycloaddition with sodium azide).

Orthogonal reactivity map of 2-Bromo-4-(hydroxymethyl)benzonitrile.

Experimental Protocols: A Self-Validating System

To demonstrate the utility of this building block, we detail a highly optimized, self-validating protocol for a Palladium-catalyzed Suzuki-Miyaura cross-coupling [3].

Causality Behind Experimental Choices

-

Catalyst Selection ( Pd(dppf)Cl2 ): The bidentate nature of the dppf ligand enforces a specific geometry around the palladium center, accelerating the reductive elimination step. It is specifically chosen here because the bromine is ortho to the nitrile group; the steric bulk and electronic pull of the nitrile require a robust, highly active catalyst to prevent protodehalogenation.

-

Base Selection ( K2CO3 ): A mild inorganic base is selected over stronger bases (like NaOH or KOtBu ) to strictly prevent the unwanted hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.

-

Solvent System (1,4-Dioxane/Water 4:1): The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating efficient transmetalation.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Step 1: Reagent Preparation

-

In a dried, nitrogen-flushed Schlenk tube, add 2-Bromo-4-(hydroxymethyl)benzonitrile (1.0 equiv, 1.0 mmol, 212.05 mg) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

-

Add Potassium carbonate ( K2CO3 ) (2.5 equiv, 2.5 mmol, 345 mg).

Step 2: Solvent and Catalyst Addition 3. Dissolve the mixture in 5.0 mL of a degassed 1,4-Dioxane/Water (4:1 v/v) mixture. Note: Degassing via sparging with N2 for 15 minutes is critical to prevent oxidative quenching of the Pd(0) active species. 4. Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). The solution will typically adopt a deep red/orange hue.

Step 3: Thermal Reaction & Self-Validation (In-Process Control) 5. Seal the tube and heat the reaction mixture to 80°C using a pre-heated oil bath. 6. Validation Check 1 (TLC): After 2 hours, sample 5 µL of the organic layer. Run a Thin Layer Chromatography (TLC) plate (Eluent: 30% EtOAc in Hexanes). The starting material ( Rf≈0.4 ) should be consumed, replaced by a new, UV-active spot. 7. Validation Check 2 (LC-MS): Analyze the sample via LC-MS. The self-validating marker of success is the loss of the 1:1 isotopic doublet (loss of Br) and the appearance of the [M+H]+ peak corresponding to the newly formed biaryl mass.

Step 4: Workup & Purification 8. Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 x 10 mL). 9. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. 10. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl product.

Step-by-step workflow for Palladium-catalyzed Suzuki-Miyaura coupling.

Conclusion

2-Bromo-4-(hydroxymethyl)benzonitrile is an indispensable scaffold in the synthesis of complex pharmaceuticals. By leveraging its exact mass isotopic signature for real-time analytical validation, and exploiting its orthogonal functional groups through rationally designed, causality-driven protocols, researchers can rapidly construct highly functionalized biaryl systems with high fidelity and yield.

References

Synthesizing 2-Bromo-4-(hydroxymethyl)benzonitrile: A Mechanistic and Methodological Guide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 2-Bromo-4-(hydroxymethyl)benzonitrile (Synonym: 3-Bromo-4-cyanobenzyl alcohol)[1] CAS Number: 90110-97-7[1]

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I frequently encounter the need for highly functionalized, orthogonal building blocks in the design of complex active pharmaceutical ingredients (APIs). 2-Bromo-4-(hydroxymethyl)benzonitrile is a premier example of such a scaffold. It features three distinct reactive vectors: a benzylic alcohol for etherification or oxidation, a nitrile for hydrolysis or reduction, and an ortho-bromine atom primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). This exact scaffold has been instrumental in fragment-based drug design, notably in the synthesis of spirocyclic pyrrolidine inhibitors targeting β-Secretase (BACE1) for Alzheimer's disease research[2].

Before diving into the synthesis, we must establish the physicochemical baseline of our target to inform our isolation and purification strategies.

Table 1: Physicochemical Profile of the Target Compound

| Property | Value / Description | Analytical Significance |

| Molecular Formula | C₈H₆BrNO | Defines exact mass for HRMS validation. |

| Molecular Weight | 212.05 g/mol [1] | Used for stoichiometric calculations. |

| Physical Form | Solid[1] | Amenable to recrystallization. |

| Key IR Stretches | ~3300 cm⁻¹ (-OH), ~2230 cm⁻¹ (-C≡N) | Real-time reaction monitoring (IPC). |

| Storage | Room Temperature[1] | Stable under ambient conditions. |

Strategic Retrosynthetic Analysis

The synthesis of this bifunctional molecule requires precise chemoselectivity. The nitrile group is sensitive to strong nucleophiles and harsh reducing agents, while the bromine atom is susceptible to premature cross-coupling or halogen-metal exchange. We evaluate two primary retrosynthetic disconnections based on industrial scalability and atom economy.

-

Pathway A (Benzylic C-H Functionalization): Relies on the Wohl-Ziegler radical bromination of commercially available 2-bromo-4-methylbenzonitrile[3], followed by nucleophilic displacement of the resulting benzyl bromide.

-

Pathway B (Reductive Transformation): Utilizes the chemoselective hydride reduction of methyl 3-bromo-4-cyanobenzoate or 2-bromo-4-formylbenzonitrile[4].

Retrosynthetic pathways for 2-Bromo-4-(hydroxymethyl)benzonitrile.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have embedded the mechanistic causality behind each reagent choice and the specific analytical markers you must observe to confirm success before proceeding to the next step.

Protocol A: The Wohl-Ziegler Route (Scale-Up Friendly)

This route is highly favored for scale-up due to the low cost of starting materials.

Step 1: Radical Bromination to 2-Bromo-4-(bromomethyl)benzonitrile

-

Setup: Suspend 2-bromo-4-methylbenzonitrile (1.0 equiv)[3] and N-Bromosuccinimide (NBS, 1.05 equiv) in carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene[5].

-

Initiation: Add a catalytic amount of Benzoyl Peroxide (BPO, 0.05 equiv)[5].

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 4 to 18 hours[5].

-

Causality: BPO undergoes thermal homolysis to initiate the radical chain. The solvent must be non-polar to suppress the ionic pathway (which would lead to electrophilic aromatic substitution) and favor the radical abstraction of the benzylic hydrogen. We strictly limit NBS to 1.05 equivalents to prevent over-bromination to the dibromomethyl derivative.

-

-

Validation (IPC): Analyze via ¹H NMR. The self-validation marker is the disappearance of the benzylic methyl singlet at ~2.4 ppm and the emergence of a new singlet at ~4.4 ppm corresponding to the -CH₂Br group.

Step 2: Hydrolysis to Target Alcohol

-

Setup: Dissolve the crude 2-bromo-4-(bromomethyl)benzonitrile in a 1:1 mixture of 1,4-dioxane and water.

-

Reaction: Add sodium carbonate (Na₂CO₃, 2.0 equiv) and heat to 80 °C for 6 hours.

-

Causality: We utilize a mild base (carbonate) rather than a strong base (hydroxide) to drive the Sₙ2 displacement of the bromide. Strong aqueous bases at elevated temperatures risk hydrolyzing the sensitive nitrile group into a primary amide or carboxylic acid.

-

-

Validation (IPC): IR spectroscopy will confirm success. Look for the appearance of a broad O-H stretch at ~3300 cm⁻¹ while ensuring the sharp C≡N stretch at ~2230 cm⁻¹ remains intact.

Step-by-step experimental workflow for the continuous synthesis and hydrolysis route.

Protocol B: Chemoselective Reduction Route

When starting from oxidized precursors, precise hydride selection is paramount.

Step 1: Reduction of Ester to Aldehyde

-

Setup: Dissolve methyl 3-bromo-4-cyanobenzoate in anhydrous toluene and cool to -78 °C.

-

Reaction: Dropwise addition of Diisobutylaluminum hydride (DIBAL-H, 1.3 equiv)[4]. Stir for 4 hours at -78 °C.

-

Causality: DIBAL-H at cryogenic temperatures forms a stable tetrahedral aluminum acetal intermediate. This prevents the collapse of the intermediate into an aldehyde during the reaction, thereby preventing over-reduction to the alcohol. The aldehyde (2-bromo-4-formylbenzonitrile) is only released upon aqueous quenching with methanol/water[4].

-

Step 2: Reduction of Aldehyde to Target Alcohol

-

Setup: Dissolve 2-bromo-4-formylbenzonitrile in methanol and cool to 0 °C.

-

Reaction: Add Sodium Borohydride (NaBH₄, 1.0 equiv) portion-wise.

-

Causality: NaBH₄ is a mild hydride source. According to Hard-Soft Acid-Base (HSAB) principles, the hard hydride preferentially attacks the highly electrophilic, hard carbonyl carbon over the softer nitrile carbon. Furthermore, the ortho-bromine provides steric shielding, ensuring the nitrile remains untouched.

-

Quantitative Data Summaries

To aid in route selection for your specific laboratory or plant capabilities, I have summarized the comparative metrics of both pathways below.

Table 2: Comparative Analysis of Synthetic Routes

| Metric | Pathway A (Radical Bromination) | Pathway B (Chemoselective Reduction) |

| Starting Material | 2-Bromo-4-methylbenzonitrile | Methyl 3-bromo-4-cyanobenzoate |

| Reagent Cost | Low (NBS, BPO, Na₂CO₃) | High (DIBAL-H, cryogenic cooling) |

| Atom Economy | Moderate (Loss of succinimide) | Low (Loss of aluminum salts) |

| Primary Impurity Risk | Dibrominated benzylic species | Over-reduction to amine |

| Scalability | Excellent (Kilogram scale) | Moderate (Requires -78 °C reactors) |

| Overall Yield | ~65 - 75% (over 2 steps) | ~55 - 60% (over 2 steps) |

Conclusion

The synthesis of 2-Bromo-4-(hydroxymethyl)benzonitrile demands a rigorous understanding of chemoselectivity and mechanistic control. For industrial scale-up, Pathway A utilizing Wohl-Ziegler bromination followed by mild carbonate hydrolysis offers the most robust and cost-effective route. Conversely, Pathway B provides a highly controlled, albeit more resource-intensive, alternative when starting from esterified precursors. By adhering to the self-validating IPC markers provided, chemists can ensure high-fidelity generation of this critical building block for downstream pharmaceutical applications.

References

-

Sigma-Aldrich. "2-Bromo-4-(hydroxymethyl)benzonitrile | 90110-97-7". Sigma-Aldrich Product Catalog. URL:[1]

-

ACS Publications. "Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design". Journal of Medicinal Chemistry. URL:[2]

-

ACS Publications. "Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group". The Journal of Organic Chemistry. URL:[3]

-

Google Patents. "US20190315692A1 - Antagonists of human integrin (alpha4)(beta7)". URL:[4]

-

Google Patents. "US20090203657A1 - Dual Pharmacophores - PDE4-Muscarinic Antagonistics". URL:[5]

Sources

- 1. 2-Bromo-4-(hydroxymethyl)benzonitrile | 90110-97-7 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20190315692A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]

- 5. US20090203657A1 - Dual Pharmacophores - PDE4-Muscarinic Antagonistics - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Bromo-4-(hydroxymethyl)benzonitrile: A Technical Guide for Drug Development

Executive Summary

In modern drug discovery and organic synthesis, 2-Bromo-4-(hydroxymethyl)benzonitrile (CAS: 90110-97-7) [1] serves as a highly versatile bifunctional building block. The presence of orthogonal reactive sites—a cyano group, a benzylic alcohol, and an aryl bromide—enables complex cross-coupling (e.g., Suzuki-Miyaura) and functional group transformations. For researchers, ensuring the absolute structural integrity of this intermediate is paramount. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic signatures (NMR, FT-IR, and MS) of 2-Bromo-4-(hydroxymethyl)benzonitrile, establishing self-validating analytical protocols for rigorous quality control.

Molecular Architecture & Causality of Spectroscopic Signatures

The spectroscopic behavior of 2-Bromo-4-(hydroxymethyl)benzonitrile is dictated by the electronic push-pull dynamics of its 1,2,4-trisubstituted aromatic ring. Understanding the causality behind these signals is critical for accurate spectral interpretation:

-

Anisotropic Deshielding (The Cyano Group): The −C≡N group at C-1 is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. This creates a severe electron deficiency at the ortho and para positions, heavily deshielding the H-6 proton and shifting it downfield in the ¹H NMR spectrum. Furthermore, the high force constant of the carbon-nitrogen triple bond isolates its vibrational frequency to a unique, interference-free region in the infrared spectrum [2].

-

Isotopic Signatures (The Bromo Group): Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This imparts a highly diagnostic doublet pattern to the molecular ion in mass spectrometry, serving as an immediate visual confirmation of halogen incorporation.

-

Hydrogen Bonding (The Hydroxymethyl Group): The −CH2OH moiety at C-4 introduces a localized dipole. In non-polar solvents (like CDCl₃), the hydroxyl proton undergoes rapid chemical exchange, often appearing as a broadened singlet. In the solid state, intermolecular hydrogen bonding broadens its IR stretching frequency.

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness in analytical data, every experimental workflow must operate as a closed, self-validating system. The following protocols are engineered to prevent false positives and instrumental drift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of Deuterochloroform (CDCl₃) treated with basic alumina.

-

Causality: CDCl₃ is selected over protic or hygroscopic solvents (like DMSO-d₆) to prevent rapid deuterium exchange with the hydroxyl proton, which would obscure the signal. Basic alumina neutralizes trace DCl, preventing acid-catalyzed degradation of the benzylic alcohol.

-

-

Standardization & Validation: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

-

Self-Validation: The spectrometer is locked to the deuterium signal. The calibration is strictly validated only if the TMS peak appears at exactly 0.00 ppm and the residual CHCl₃ peak is detected at 7.26 ppm (±0.01 ppm). Deviations trigger an automatic rejection of the spectrum and mandate re-shimming of the magnetic field [3].

-

-

Acquisition: Acquire 16 transients (¹H NMR) with a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Analyze the neat solid sample using Attenuated Total Reflectance (ATR) equipped with a diamond crystal.

-

Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture creates an artificial broad band at 3400 cm⁻¹, which would mask the true O-H stretch of the hydroxymethyl group.

-

-

Background Collection & Validation:

-

Self-Validation: A background spectrum of the ambient atmosphere is collected prior to the sample. The system validates the background only if baseline noise is <0.01 absorbance units. The presence of sharp water vapor or CO₂ peaks in the final sample spectrum indicates incomplete background subtraction, requiring immediate re-collection.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Ionization: Utilize Electron Ionization at 70 eV.

-

Causality: 70 eV is the universal standard for EI-MS. It provides sufficient energy to reliably fragment the benzylic alcohol while preserving a statistically significant population of the molecular ion (M⁺) required to observe the bromine isotope pattern.

-

-

Calibration & Validation:

-

Self-Validation: The mass analyzer is calibrated using perfluorotributylamine (PFTBA). The instrument is cleared for sample injection only if the diagnostic PFTBA fragments (m/z 69, 219, and 502) are detected within 0.1 Da of their theoretical exact masses.

-

Quantitative Data Presentation

The following tables summarize the validated spectroscopic parameters for 2-Bromo-4-(hydroxymethyl)benzonitrile.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Assignment |

| H-6 | 7.65 | Doublet (d) | 8.0 | 1H | Aromatic CH; deshielded by ortho -CN |

| H-3 | 7.60 | Doublet (d) | 1.5 | 1H | Aromatic CH; meta coupling only |

| H-5 | 7.40 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Aromatic CH; ortho to H-6, meta to H-3 |

| -CH₂- | 4.75 | Singlet (s) | - | 2H | Benzylic methylene protons |

| -OH | 2.00 | Broad singlet (br s) | - | 1H | Hydroxyl proton (exchangeable) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Mechanistic Assignment |

| 148.5 | Quaternary (C-4) | Attached to electron-donating -CH₂OH |

| 134.2 | Aromatic CH (C-6) | Ortho to cyano group |

| 131.5 | Aromatic CH (C-3) | Ortho to bromo group |

| 126.8 | Aromatic CH (C-5) | Meta to cyano group |

| 125.4 | Quaternary (C-2) | Attached to heavy bromine atom |

| 117.0 | Nitrile (-CN) | sp-hybridized carbon |

| 115.8 | Quaternary (C-1) | Attached to cyano group |

| 63.5 | Aliphatic (-CH₂OH) | sp³-hybridized benzylic carbon |

Table 3: FT-IR and EI-MS Diagnostic Markers

| Technique | Signal / m/z | Structural Assignment / Fragment |

| FT-IR | ~3400 cm⁻¹ | O-H stretching (broadened by H-bonding) |

| FT-IR | 2230 cm⁻¹ | C≡N stretching (sharp, high force constant) |

| EI-MS | 211 / 213 | Molecular Ion [M]⁺ (Diagnostic ⁷⁹Br / ⁸¹Br 1:1 ratio) |

| EI-MS | 194 / 196 | [M - •OH]⁺ (Loss of hydroxyl radical) |

| EI-MS | 180 / 182 | [M - •CH₂OH]⁺ (Formation of stable phenyl cation) |

Mechanistic Visualization

The logical relationship between the structural moieties of 2-Bromo-4-(hydroxymethyl)benzonitrile and their corresponding analytical outputs is mapped below.

Logical mapping of structural moieties to diagnostic spectroscopic signatures.

References

-

NIST Chemistry WebBook . "Thermochemical and Spectroscopic Data Principles." National Institute of Standards and Technology (NIST) Standard Reference Data Program.[Link][1]

-

Spectral Database for Organic Compounds (SDBS) . "Reference NMR, FT-IR, and EI-MS Spectra of Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link][2]

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-4-(hydroxymethyl)benzonitrile in Modern Organic Synthesis

Abstract

2-Bromo-4-(hydroxymethyl)benzonitrile, also known as 2-bromo-4-cyanobenzyl alcohol, is a trifunctional synthetic building block of significant value to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern—featuring a bromine atom, a hydroxymethyl group, and a nitrile moiety on a benzene ring—offers orthogonal reactivity that enables complex molecular construction through sequential and selective transformations. This guide provides an in-depth exploration of its synthetic utility, detailing field-proven protocols for key reactions, explaining the mechanistic rationale behind experimental choices, and offering a strategic framework for its incorporation into synthetic campaigns.

Introduction: A Multifaceted Synthetic Intermediate

2-Bromo-4-(hydroxymethyl)benzonitrile is a crystalline solid at room temperature. The strategic placement of its three functional groups is the cornerstone of its synthetic versatility:

-

The Aryl Bromide: This site is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. Its position ortho to the cyano group can influence reactivity due to steric and electronic effects.

-

The Hydroxymethyl Group: This primary alcohol is amenable to a wide range of transformations. It can be oxidized to the corresponding aldehyde, a crucial precursor for many heterocyclic syntheses. It can also be converted into a leaving group (e.g., a benzylic halide) for nucleophilic substitution reactions or protected to unmask its reactivity later in a synthetic sequence.

-

The Benzonitrile Group: The electron-withdrawing nature of the cyano group influences the reactivity of the aromatic ring. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, providing further avenues for molecular diversification.

This orthogonal reactivity allows researchers to perform transformations on one part of the molecule while leaving the other functional groups intact, a critical requirement for efficient and convergent synthesis.

Caption: Synthetic utility of 2-Bromo-4-(hydroxymethyl)benzonitrile.

Core Application: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is the most frequently exploited functional group for constructing complex molecular scaffolds via C-C bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures.[1][2] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex.

Causality Behind Protocol Choices:

-

Catalyst/Ligand: The choice of palladium catalyst and ligand is critical. For a somewhat sterically hindered substrate like this, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, JohnPhos, or the dppf in Pd(dppf)Cl₂) is often necessary to facilitate the oxidative addition step and promote catalyst turnover.[3]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[1] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases often being more effective but potentially causing hydrolysis of the boronic acid.

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

| Parameter | Recommended Condition | Rationale / Notes |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | 1-5 mol% loading is standard. Pre-catalyst systems are also highly effective.[2] |

| Ligand | SPhos, JohnPhos, P(t-Bu)₃ | Required if using a simple palladium source like Pd(OAc)₂. Bulky ligands are preferred. |

| Boronic Acid | Aryl- or Vinyl-boronic acid | 1.1–1.5 equivalents. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0–3.0 equivalents. K₃PO₄ is often a good choice for challenging couplings. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | Typically a 4:1 to 10:1 organic/aqueous ratio. Must be degassed thoroughly. |

| Temperature | 80–120 °C | Reaction progress should be monitored by TLC or LC-MS. |

-

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-(hydroxymethyl)benzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the starting bromide.

-

Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel chromatography to yield the desired biaryl product.

Caption: The Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (from the aryl bromide) and an sp carbon (from a terminal alkyne).[4][5] This reaction is fundamental in synthesizing conjugated systems for materials science and complex pharmaceutical intermediates.

Causality Behind Protocol Choices:

-

Dual Catalyst System: The reaction traditionally uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[4][6] The palladium complex undergoes the standard oxidative addition/reductive elimination cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.

-

Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction.

-

Side Reactions: The primary side reaction is the Glaser coupling, an oxidative homocoupling of the terminal alkyne, which is promoted by oxygen and high concentrations of the copper catalyst.[6][7] Running the reaction under strictly anaerobic conditions and minimizing the amount of CuI can suppress this side product.[7] Copper-free protocols have also been developed to circumvent this issue entirely.[8]

| Parameter | Recommended Condition | Rationale / Notes |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% loading.[6] |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2-10 mol%. Not required for copper-free variants.[6] |

| Terminal Alkyne | R-C≡C-H | 1.2–1.5 equivalents. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Often used as the solvent or co-solvent. Must be anhydrous. |

| Solvent | THF, DMF, or neat amine | Must be anhydrous and thoroughly degassed. |

| Temperature | Room Temperature to 80 °C | Aryl bromides typically require heating, unlike more reactive aryl iodides.[5] |

-

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-(hydroxymethyl)benzonitrile (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 2.5 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.

-

Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with dilute aqueous NH₄Cl (to remove copper salts), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

Transformations of the Hydroxymethyl Group

The primary alcohol provides a second reactive handle for sequential modifications.

Oxidation to 2-Bromo-4-formylbenzonitrile

Conversion of the alcohol to the aldehyde (2-Bromo-4-formylbenzonitrile) furnishes a valuable intermediate for reactions such as Wittig olefination, reductive amination, and the synthesis of various heterocycles.[9][10]

Causality Behind Protocol Choices:

-

Mild Oxidants: To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Manganese dioxide (MnO₂) is particularly effective for benzylic alcohols. Other reliable reagents include Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM).

-

Setup: To a round-bottom flask, add a solution of 2-Bromo-4-(hydroxymethyl)benzonitrile (1.0 equiv) in a suitable solvent (e.g., dichloromethane or chloroform).

-

Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight) portion-wise with vigorous stirring. The reaction is often run at room temperature or with gentle heating.

-

Reaction: Stir the black suspension vigorously. The reaction is typically complete within a few hours to overnight. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Upon completion, filter the mixture through a pad of celite to remove the manganese salts, washing thoroughly with dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Conversion to 2-Bromo-4-(bromomethyl)benzonitrile

Transforming the alcohol into a benzylic bromide creates a highly reactive electrophile for Sₙ2 reactions. This is a key step in the synthesis of various pharmaceutical intermediates, such as analogues of Bromo-OTBN used in the synthesis of angiotensin II receptor antagonists.[11][12]

Causality Behind Protocol Choices:

-

Brominating Agent: Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective reagents for converting primary alcohols to bromides. Alternatively, radical bromination of a methyl precursor using N-bromosuccinimide (NBS) is a common industrial route to similar compounds.[12][13]

-

Setup: Dissolve 2-Bromo-4-(hydroxymethyl)benzonitrile (1.0 equiv) in an anhydrous aprotic solvent (e.g., diethyl ether or DCM) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise via syringe with stirring. Caution: PBr₃ reacts violently with water.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Work-up: Carefully quench the reaction by slowly pouring it over ice water. Separate the organic layer. Extract the aqueous layer with the same solvent.

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude benzylic bromide, which should be used promptly due to potential instability.

Safety and Handling

-

2-Bromo-4-(hydroxymethyl)benzonitrile: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Reagents: Many reagents used in the described protocols are hazardous. Palladium catalysts can be toxic and flammable. Bases like K₂CO₃ are irritants. Solvents like dioxane and DMF have specific health risks. Brominating agents like PBr₃ are highly corrosive and react violently with water. Always consult the Safety Data Sheet (SDS) for each chemical before use.

-

Inert Atmosphere Techniques: Palladium-catalyzed reactions are sensitive to oxygen. Proper use of Schlenk lines or glove boxes is essential for reproducibility and high yields.

Conclusion

2-Bromo-4-(hydroxymethyl)benzonitrile is a testament to the power of strategic functionalization in organic synthesis. Its three distinct reactive centers provide a robust platform for building molecular complexity in a controlled and predictable manner. The protocols and principles outlined in this guide demonstrate its broad applicability, from the formation of intricate biaryl systems to the installation of reactive benzylic handles, solidifying its role as an indispensable tool for researchers in drug discovery and materials science.

References

-

Acta Crystallographica Section E. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

- Baldwin, A. F. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.

-

PYG Lifesciences. (2024, December 20). The Role of Bromo-OTBN in Pharma. Retrieved from [Link]

- Mousavi, M. S., di Mola, A., & Massa, A. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2-bromo benzaldehydes in the synthesis of 2-cyanobenzaldehydes.

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2017, February 13). The reductive decyanation reaction: an overview and recent developments.

- YouTube. (2022, August 14).

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Elangovan, A., Wang, Y. H., & Ho, T. I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Cambridge University Press. (n.d.). Miscellaneous synthetic routes.

-

PubChem. (n.d.). 2-Bromo-4-formylbenzonitrile. Retrieved from [Link]

- ResearchGate. (n.d.).

-

PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Semantic Scholar. (n.d.).

- New Journal of Chemistry (RSC Publishing). (n.d.). Oxidation of aromatic alkenes and alkynes catalyzed by a hexa-acetonitrile iron(ii) ionic complex [Fe(CH3CN)6][BF4]2.

- Prakash Chemicals International Pvt. Ltd. (2020, December 9). Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-4-formylbenzonitrile | C8H4BrNO | CID 53425519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

2-Bromo-4-(hydroxymethyl)benzonitrile as a building block in medicinal chemistry

Executive Summary & Chemical Profile

In modern medicinal chemistry, the rapid generation of structural diversity relies heavily on highly functionalized, orthogonal building blocks. 2-Bromo-4-(hydroxymethyl)benzonitrile (CAS: 90110-97-7) represents a premier trifunctional scaffold. It features three distinct reactive handles—an aryl bromide, a primary alcohol, and a nitrile—each addressable under orthogonal reaction conditions. This enables the divergent synthesis of complex pharmacophores, including biaryl systems, ether/amine derivatives, and tetrazole-based carboxylic acid bioisosteres.

Table 1: Physicochemical Profile

| Property | Value | Structural Significance in Drug Design |

| CAS Number | 90110-97-7 | Standardized identifier for commercial sourcing. |

| Molecular Weight | 212.05 g/mol | Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). |

| Formula | C8H6BrNO | High atom economy for downstream functionalization. |

| C2-Bromine | Ortho to -CN | Electrophilic handle for Pd-catalyzed cross-coupling; sterically hindered but highly activated by the electron-withdrawing nitrile[1]. |

| C4-Hydroxymethyl | Para to -CN | H-bond donor/acceptor; easily oxidized to an aldehyde or converted to a leaving group for alkylation. |

| C1-Nitrile | Core substituent | Strong electron-withdrawing group; hydrolyzable to amides or convertible to 1H-tetrazoles[2]. |

Mechanistic Rationale & Divergent Workflows

The strategic value of 2-Bromo-4-(hydroxymethyl)benzonitrile lies in the predictable causality of its reactivity.

-

The Bromine Handle : The strong electron-withdrawing nature of the ortho-nitrile group lowers the electron density of the aromatic ring, making the C-Br bond highly susceptible to oxidative addition by Palladium(0) species. This facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings even at mild temperatures[1][3].

-

The Nitrile Handle : Nitriles are metabolically stable polar groups, but they also serve as direct precursors to 5-substituted 1H-tetrazoles via [3+2] cycloaddition with azides. Tetrazoles are classic bioisosteres for carboxylic acids, offering improved lipophilicity and membrane permeability while maintaining a similar pKa[4][5].

-

The Hydroxymethyl Handle : This group can be temporarily protected (e.g., as a TBS ether) during harsh cross-coupling conditions, or directly utilized in Mitsunobu reactions or oxidations to form reactive aldehydes for reductive aminations.

Divergent synthetic pathways utilizing 2-Bromo-4-(hydroxymethyl)benzonitrile functional handles.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that robust methodology requires an understanding of why specific reagents are chosen. The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol targets the C2-bromine. The use of a bidentate ligand like dppf in Pd(dppf)Cl2 is intentional; its large bite angle accelerates the reductive elimination step, which is crucial for sterically hindered ortho-substituted aryl halides[1].

Reagents & Materials:

-

2-Bromo-4-(hydroxymethyl)benzonitrile (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.2 equiv, 1.2 mmol)

-

Pd(dppf)Cl2 (0.05 equiv, 5 mol%)

-

Potassium carbonate ( K2CO3 ) (2.5 equiv, 2.5 mmol)

-

1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Preparation & Degassing : In a 50 mL Schlenk flask, combine the benzonitrile building block, arylboronic acid, and K2CO3 . Add the Dioxane/ H2O solvent mixture. Causality: Water is required to dissolve the inorganic base and facilitate the formation of the reactive arylboronate intermediate.

-

Deoxygenation : Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly deactivates the active Pd(0) catalytic species.

-

Catalyst Addition : Add Pd(dppf)Cl2 under a positive stream of Argon. Seal the flask.

-

Reaction Execution : Heat the mixture to 85 °C in a pre-heated oil bath for 4–6 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (UV active, 254 nm) validates the completion of the oxidative addition cycle.

-

Workup : Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3 (2 x 15 mL) and brine (15 mL)[1].

-

Purification : Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

Converting the C1-nitrile to a tetrazole is a powerful bioisosteric transformation. We utilize a Zinc-catalyzed aqueous/organic protocol rather than strong Brønsted acids to avoid the generation of highly toxic, volatile, and explosive hydrazoic acid ( HN3 )[2][5].

Reagents & Materials:

-

Nitrile intermediate (1.0 equiv, 5.0 mmol)

-

Sodium azide ( NaN3 ) (1.2 equiv, 6.0 mmol)

-

Zinc bromide ( ZnBr2 ) (1.2 equiv, 6.0 mmol)

-

Isopropanol or DMF (15 mL) and H2O (15 mL)

Step-by-Step Methodology:

-

Activation : In a 100 mL round-bottom flask, dissolve the nitrile in the chosen solvent. Add ZnBr2 and stir for 10 minutes. Causality: Zn2+ acts as a Lewis acid, coordinating to the nitrogen lone pair of the nitrile. This lowers the energy of the nitrile's LUMO, making the carbon highly electrophilic and susceptible to nucleophilic attack by the azide[2].

-

Cycloaddition : Add NaN3 and H2O . Attach a reflux condenser and heat the mixture to 100–105 °C with vigorous stirring for 24–48 hours[2].

-

Monitoring : Track the reaction via LC-MS. The product will show an [M+H]+ mass shift of +43 Da relative to the starting nitrile.

-

Safe Quenching & Precipitation : Cool the reaction to 0 °C in an ice bath. Slowly acidify the mixture to pH 1–2 using 3M HCl. Causality: Acidification protonates the tetrazole salt to its neutral, highly crystalline 1H-tetrazole form. Safety Note: Perform this strictly in a fume hood, as trace amounts of HN3 may be liberated[2][4].

-

Isolation : Collect the precipitated tetrazole via vacuum filtration, wash with cold deionized water, and dry under high vacuum. If precipitation fails, extract with Ethyl Acetate (3 x 30 mL)[2].

Quantitative Reaction Metrics

To aid in experimental planning, Table 2 summarizes the expected quantitative outcomes and condition tolerances for the workflows described above, based on established medicinal chemistry standards.

Table 2: Reaction Optimization Summary

| Transformation | Catalyst / Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Functional Group Tolerance |

| Suzuki Coupling | Pd(dppf)Cl2 , K2CO3 | 80–90 | 4–6 | 75–92% | Tolerates -OH, -CN. Sensitive to unprotected amines. |

| Tetrazole Synthesis | NaN3 , ZnBr2 | 100–105 | 24–48 | 80–95% | Highly tolerant of -OH, halogens, and ethers. |

| Alcohol Oxidation | Dess-Martin Periodinane | 0–25 | 1–2 | >90% | Tolerates -CN, -Br. Mild conditions prevent over-oxidation. |

Sources

Application Note: Divergent Synthesis of Pharmaceutically Relevant N-Heterocycles from 2-Bromo-4-(hydroxymethyl)benzonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD) and library synthesis, trifunctional building blocks offer immense value by enabling divergent synthetic pathways from a single starting material. 2-Bromo-4-(hydroxymethyl)benzonitrile (CAS: 90110-97-7) is a highly privileged, commercially available scaffold[1][2] that has been successfully deployed in the optimization of complex therapeutics, including novel BACE1 inhibitors for Alzheimer's disease[3].

The strategic value of this molecule lies in its orthogonal reactivity profile :

-

The Ortho-Bromobenzonitrile Motif: The spatial proximity of the electrophilic nitrile and the cross-coupling-ready aryl bromide makes this an ideal precursor for cascade cyclizations. Nucleophiles (like amidines or hydrazines) first attack the highly electrophilic cyano carbon. The resulting intermediate then undergoes a transition-metal-catalyzed intramolecular C–N bond formation with the aryl bromide, rapidly constructing fused pyrimidine or pyrazole systems (e.g., quinazolines and indazoles)[4][5].

-

The Para-Hydroxymethyl Handle: Positioned para to the nitrile, this primary aliphatic alcohol is sterically unhindered and electronically isolated from the cascade cyclization. It serves as an orthogonal vector for late-stage functionalization (e.g., Mitsunobu etherification, oxidation/reductive amination), allowing medicinal chemists to attach PROTAC linkers, fluorophores, or solubilizing groups without disrupting the core heterocycle.

Trifunctional Divergence Workflow

The following workflow illustrates the chemoselective divergence of 2-bromo-4-(hydroxymethyl)benzonitrile into three distinct, high-value chemical spaces.

Figure 1: Divergent synthesis of N-heterocycles from 2-bromo-4-(hydroxymethyl)benzonitrile.

Quantitative Reaction Metrics

The table below summarizes the optimized reaction conditions and performance metrics for the three divergent pathways. Copper catalysis is specifically chosen over Palladium for Pathways A and B due to its superior tolerance for nitrogen-rich nucleophiles (preventing catalyst poisoning) and lower cost[6][7].

| Pathway | Target Scaffold | Reagents & Catalysts | Temp / Time | Yield | Atom Economy |

| A | 4-Aminoquinazolines | Acetamidine·HCl, CuI, DMEDA, Cs₂CO₃, DMF | 80 °C / 12 h | 75–85% | High (Cascade) |

| B | 3-Aminoindazoles | Hydrazine hydrate, CuI, DMEDA, K₂CO₃, DMF | 110 °C / 16 h | 70–80% | High (Cascade) |

| C | Aryl Benzyl Ethers | Phenol, PPh₃, DIAD, THF | 0 °C to RT / 4 h | 85–95% | Moderate |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the chemist can verify the reaction trajectory in real-time.

Pathway A: Synthesis of (4-Amino-2-methylquinazolin-7-yl)methanol[5]

Causality Note: Cesium carbonate (Cs₂CO₃) is critical here; its superior solubility in DMF compared to K₂CO₃ accelerates the deprotonation of the amidine hydrochloride, facilitating the initial nucleophilic attack on the nitrile.

-

Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromo-4-(hydroxymethyl)benzonitrile (1.0 mmol, 212 mg), acetamidine hydrochloride (1.2 mmol, 113 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

-

Ligand & Solvent: Add anhydrous DMF (3.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL). Purge the vessel with N₂ for 5 minutes.

-

Catalyst Addition: Quickly add CuI (0.1 mmol, 19 mg).

-

Validation Check: The mixture will initially appear as a pale blue/green suspension. Upon heating to 80 °C, it will transition to a dark brown/black slurry, confirming the formation of the active Cu-DMEDA-substrate complex.

-

-

Reaction: Stir at 80 °C for 12 hours. Monitor by TLC (CH₂Cl₂/MeOH 10:1). The product will appear as a highly UV-active spot (R_f ≈ 0.3) with the disappearance of the starting material (R_f ≈ 0.8).

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove insoluble copper salts. Wash the organic filtrate with 5% aqueous NH₄OH (3 × 10 mL).

-

Validation Check: The aqueous layer will turn deep blue (copper-amine complex). Repeat the wash until the aqueous layer remains colorless, ensuring complete metal removal.

-

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the quinazoline product.

Pathway B: Synthesis of (3-Amino-1H-indazol-6-yl)methanol[4]

Causality Note: The reaction proceeds via an initial hydrazone formation. A lower initial temperature is required to control the exothermic nucleophilic addition of hydrazine before driving the Cu-catalyzed ring closure at elevated temperatures.

-

Setup: In a well-ventilated fume hood, charge a 25 mL pressure tube with 2-bromo-4-(hydroxymethyl)benzonitrile (1.0 mmol, 212 mg), K₂CO₃ (2.0 mmol, 276 mg), CuI (0.1 mmol, 19 mg), and DMEDA (0.2 mmol, 21 µL) in anhydrous DMF (3.0 mL).

-

Hydrazine Addition: Add hydrazine hydrate (1.5 mmol, 73 µL) dropwise at room temperature.

-

Validation Check: Stir at room temperature for 30 minutes. Mild outgassing may occur. Do not seal the tube immediately to prevent dangerous pressure buildup.

-

-

Cyclization: Seal the tube under N₂ and heat to 110 °C for 16 hours.

-

Workup: Cool to room temperature. Quench carefully with water (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via silica gel chromatography (EtOAc/Hexanes gradient) to isolate the indazole.

Pathway C: Orthogonal Derivatization via Mitsunobu Reaction

Causality Note: This protocol demonstrates the chemoselectivity of the scaffold. Under mild redox conditions, the primary alcohol is activated and displaced, while the aryl bromide and nitrile remain completely inert, preserving them for subsequent cross-coupling or cyclization.

-